M1/M2/M4 muscarinic agonist 1
Description
Overview of the Central Cholinergic System and mAChRs
The central cholinergic system, a vital network of nerve cells that use acetylcholine (B1216132) (ACh) as their primary neurotransmitter, plays a crucial role in a wide array of cognitive functions, including memory, learning, attention, and emotional processing. tandfonline.com Acetylcholine exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic acetylcholine receptors (mAChRs). tandfonline.com Muscarinic receptors, which are G protein-coupled receptors (GPCRs), are particularly abundant in the central nervous system (CNS) and are integral to mediating the diverse actions of ACh. tandfonline.comwikipedia.org These receptors are found on the postsynaptic membranes of neurons and other cells, where they are stimulated by ACh released from postganglionic fibers of the parasympathetic nervous system. wikipedia.org The cholinergic system's influence extends throughout the cortex, subcortical structures, and the cerebellum, with key projection systems originating from the nucleus basalis of Meynert, the pedunculopontine nucleus, and cholinergic neurons in the striatum. tandfonline.com Dysregulation of the cholinergic system and mAChR function has been implicated in several neurodegenerative diseases, making these receptors a significant focus of therapeutic research. tandfonline.comresearchgate.net
Classification and Diversity of mAChR Subtypes (M1-M5)
Five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5, have been identified and are encoded by separate genes. wikipedia.orgnih.gov This diversity allows for a wide range of physiological responses to acetylcholine. The subtypes are broadly classified based on their primary signaling pathways, which are determined by the type of G protein they couple with. wikipedia.orgnih.gov
M1, M3, and M5 Receptors: These subtypes are coupled to Gq proteins. nih.govnih.gov Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade ultimately results in an increase in intracellular calcium levels, leading to cellular excitation. nih.govnih.gov The M1 receptor is prominently expressed in the central nervous system, particularly in the cerebral cortex, hippocampus, and striatum, where it is involved in learning and memory processes. tandfonline.comnih.gov M3 receptors are significantly involved in smooth muscle contraction and glandular secretions. nih.gov The specific functions of the M5 receptor are less well understood, but it is also found in the brain and is believed to play a role in cognitive processes. ontosight.ai
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. nih.govnih.gov Activation of these receptors inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). nih.gov This signaling pathway generally leads to cellular inhibition. nih.gov M2 receptors are predominantly found in the heart, where they slow the heart rate, as well as in the lungs. wikipedia.orgnih.gov M4 receptors are primarily located in the central nervous system and are involved in complex CNS responses. youtube.com
This differential distribution and signaling of mAChR subtypes allow for precise and varied control of physiological functions by the cholinergic system.
Historical Context of mAChR Agonist Research and Therapeutic Rationale
The quest to develop drugs that target muscarinic acetylcholine receptors has a long history, driven by the central role of the cholinergic system in health and disease. oup.com Early research focused on non-selective muscarinic agonists, which activate multiple mAChR subtypes. dovepress.com While some of these agents showed promise in treating conditions like Alzheimer's disease and schizophrenia, their clinical utility was often limited by significant side effects resulting from the activation of peripheral M2 and M3 receptors. dovepress.comresearchgate.net
A significant breakthrough in the field was the development of xanomeline (B1663083), a muscarinic agonist with a preference for M1 and M4 receptors. oup.comdovepress.com Clinical trials with xanomeline demonstrated its potential to improve both cognitive and psychotic symptoms in patients with Alzheimer's disease and schizophrenia. oup.comdovepress.com These promising results provided a strong rationale for pursuing subtype-selective mAChR agonists as a therapeutic strategy. dovepress.com
The challenge in developing selective agonists lies in the highly conserved nature of the acetylcholine binding site across all five mAChR subtypes. dovepress.com To overcome this, researchers have shifted their focus to developing allosteric modulators—compounds that bind to a site on the receptor that is distinct from the acetylcholine binding site. dovepress.com This approach has led to the discovery of highly selective agonists and positive allosteric modulators (PAMs) for M1 and M4 receptors, offering the potential for targeted therapeutic effects with fewer side effects. researchgate.netnih.gov The development of compounds like M1/M2/M4 muscarinic agonist 1 represents a continuation of this effort to create finely-tuned modulators of the cholinergic system for the treatment of various CNS disorders.
This compound: A Profile
This compound, also referred to as Compound 42, is a muscarinic agonist with a distinct selectivity profile. biocat.commedchemexpress.com It demonstrates agonist activity at the M1, M2, and M4 receptor subtypes. biocat.commedchemexpress.com
Research and Preclinical Findings
Research into this compound has primarily focused on its potential applications in the study of mental health disorders, including schizophrenia and delusion. biocat.commedchemexpress.com Its specific pattern of receptor activation offers a valuable tool for dissecting the individual and combined roles of the M1, M2, and M4 receptors in these conditions.
Mechanism of Action
The mechanism of action of this compound is defined by its interaction with specific G protein-coupled receptor subtypes. As an agonist for M1, M2, and M4 receptors, it triggers distinct downstream signaling cascades:
At M1 and M4 receptors: The M1 and M4 receptors are key players in the central nervous system. nih.gov The M1 receptor, coupled to Gq proteins, is crucial for neurologic functions and is implicated in cognitive processes. nih.govwikipedia.org The M4 receptor, coupled to Gi proteins, also plays a significant role in the CNS. nih.gov
At M2 receptors: The M2 receptor, also coupled to a Gi protein, is the primary muscarinic receptor in the heart's sinoatrial and atrioventricular nodes. nih.gov
By activating these specific receptor subtypes, this compound can modulate a range of physiological responses, making it a subject of interest for further investigation.
Binding Affinity and Functional Selectivity
The functional potency of this compound is characterized by its half-maximal effective concentration (EC50) values for the respective receptor subtypes. It exhibits the following EC50 values:
M4 Receptor: 6.5 nM biocat.commedchemexpress.com
M1 Receptor: 26 nM biocat.commedchemexpress.com
M2 Receptor: 210 nM biocat.commedchemexpress.com
These values indicate a preferential activation of the M4 receptor, followed by the M1 and then the M2 receptor. This particular profile of functional selectivity distinguishes it from other muscarinic agonists and underscores its potential as a specialized research tool.
Properties
Molecular Formula |
C24H34N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C24H34N2O3/c1-2-29-22-6-4-3-5-21(22)18-8-11-25(12-9-18)20-7-10-24(13-20)16-26(17-24)23(27)19-14-28-15-19/h3-6,18-20H,2,7-17H2,1H3/t20-/m1/s1 |
InChI Key |
JFQLPOKVIMPDJC-HXUWFJFHSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
Canonical SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Muscarinic Receptor Subtypes
G-Protein Coupling and Canonical Signal Transduction Pathways
The differential coupling of muscarinic receptor subtypes to specific G-proteins is a cornerstone of their functional diversity. This specificity allows for a nuanced and targeted cellular response to acetylcholine (B1216132).
The M1, M3, and M5 receptor subtypes predominantly couple to G-proteins of the Gq/11 family. medchemexpress.com Upon activation by an agonist, these receptors trigger a signaling cascade that is central to cellular excitation. The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). acs.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). acs.org
IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. acs.org The elevation of intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), orchestrates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. acs.org
In contrast, the M2 and M4 muscarinic receptor subtypes preferentially couple to G-proteins of the Gi/o family. medchemexpress.comacs.org Activation of these receptors leads to an inhibitory cellular response. The primary effector for Gi/o proteins is adenylyl cyclase, an enzyme responsible for the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). acs.org The Gi alpha subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. medchemexpress.com This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. acs.org
Research has shown that while both M2 and M4 receptors couple to Gi/o proteins, they can exhibit different preferences for specific G-protein alpha subunits. For instance, the human M4 receptor preferentially couples to Gi alpha-2 and G(o)alpha, whereas the M2 receptor can couple to a broader range of Gi alpha subunits. medchemexpress.com In some cellular contexts, M4 receptors have also been observed to switch their coupling from inhibitory to stimulatory pathways, a phenomenon described as crossover stimulation of adenylyl cyclase. medchemexpress.com
Allosteric Modulation and Biased Agonism in mAChR Signaling
The high degree of conservation in the orthosteric binding site—where acetylcholine and traditional agonists bind—across the five muscarinic subtypes has made the development of subtype-selective drugs challenging. This has led to a significant interest in allosteric modulation. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. This approach offers the potential for greater subtype selectivity.
Furthermore, the concept of biased agonism has emerged as a critical aspect of mAChR pharmacology. This refers to the ability of a ligand to preferentially activate one signaling pathway over another, even when both are coupled to the same receptor. For example, an agonist might favor G-protein activation while having a lesser effect on β-arrestin recruitment, or vice-versa. This signaling bias is a key consideration in the development of new therapeutic agents, as it may allow for the separation of desired therapeutic effects from unwanted side effects.
Subtype-Specific Receptor Expression and Distribution in the Central Nervous System
The distinct physiological roles of muscarinic receptor subtypes are largely determined by their specific expression patterns within the brain.
The M4 muscarinic receptor is highly expressed in the striatum, a key component of the basal ganglia involved in motor control and reward. Within the striatum, M4 receptors are found on both striatal projection neurons and cholinergic interneurons. Specifically, research indicates a preferential localization of M4 receptors on the direct pathway striatal projection neurons. M4 receptors are also present in limbic regions, including the nucleus accumbens, which is implicated in motivation and addiction. In these areas, M4 receptors play a crucial role in modulating dopaminergic neurotransmission. The expression of M4 receptors in these key brain circuits has made them a significant target for the development of antipsychotic medications.
Distribution of M2 mAChRs in Forebrain and Autoreceptor Function
The M2 muscarinic acetylcholine receptor (mAChR), a member of the G protein-coupled receptor family, plays a crucial role in mediating the effects of acetylcholine (ACh) in the central nervous system. rthm.com Its distribution and function are particularly significant in the forebrain, where it contributes to the modulation of neuronal excitability, synaptic plasticity, and the regulation of neurotransmitter release. nih.govfrontiersin.org
M2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. rthm.commdpi.com This signaling pathway is generally associated with inhibitory effects on neuronal function. wikipedia.org In the forebrain, M2 receptors are found in various regions, including the cerebral cortex, hippocampus, and striatum, where they are strategically positioned to exert significant control over cholinergic and other neurotransmitter systems. nih.gov
Distribution in the Forebrain
While M2 receptors are abundant in the brainstem and hindbrain regions, they are also present in the forebrain, albeit at lower percentages relative to other muscarinic receptor subtypes. nih.gov However, their absolute density is relatively consistent across different brain areas. nih.gov
Cerebral Cortex: In the cerebral cortex, M2 receptors constitute approximately 20% of the total muscarinic receptor population. nih.gov Traditionally, they were thought to be located primarily on the presynaptic terminals of cholinergic axons originating from the nucleus basalis of Meynert, functioning as autoreceptors to inhibit ACh release. nih.govresearchgate.net However, research has revealed a more widespread distribution. Evidence shows that M2 receptors are also located on non-cholinergic neurons and fibers within the cortex. nih.gov Specifically, M2 receptor protein and mRNA have been identified in both pyramidal and non-pyramidal cortical neurons. nih.gov In pyramidal neurons, the receptor is found in dendritic spines that receive excitatory synapses, suggesting a role in modulating excitatory neurotransmission. nih.gov This localization on both presynaptic cholinergic terminals and postsynaptic cortical neurons indicates a dual role in regulating cortical activity.
Hippocampus: The hippocampus, a brain region critical for learning and memory, expresses M2 receptors at about 19% of the total muscarinic receptor density. nih.govnih.gov Within the hippocampus, M2 receptors are found on both presynaptic and postsynaptic elements. nih.govphysiology.org They are present on the terminals of cholinergic neurons, where they act as autoreceptors. nih.govresearchgate.net Additionally, they are expressed as heteroreceptors on non-cholinergic, glutamatergic terminals, such as the mossy fiber synapses in the CA3 region. nih.govphysiology.org The density of M2 receptors is particularly high in the CA3 area. nih.gov Their presence on both cholinergic and glutamatergic terminals allows them to modulate both acetylcholine release and excitatory synaptic transmission, thereby influencing hippocampal plasticity. physiology.org
Striatum: In the striatum, a key component of the basal ganglia involved in motor control and reward, M2 receptors make up about 12% of the muscarinic receptors. nih.gov Here, they are found on cholinergic interneurons, where they function as autoreceptors to control the release of acetylcholine. nih.gov By regulating the local concentration of ACh, these M2 autoreceptors indirectly influence dopamine (B1211576) release. nih.govnih.gov This occurs through the modulation of nicotinic acetylcholine receptors located on dopaminergic terminals. nih.govnih.gov Specifically, in the caudate-putamen, both M2 and M4 receptors are required for the muscarinic control of dopamine release. nih.govnih.gov
The following table summarizes the distribution of M2 mAChRs as a percentage of the total muscarinic receptor population in key forebrain regions of the rat brain.
| Forebrain Region | Percentage of M2 Receptors |
| Cerebral Cortex | 20% |
| Hippocampus | 19% |
| Striatum | 12% |
| Olfactory Tubercle | 20% |
| Data derived from studies on the rat brain. nih.gov |
Autoreceptor Function
A primary and well-established function of the M2 receptor in the forebrain is its role as a presynaptic autoreceptor. researchgate.netnih.govnih.gov Located on the axon terminals of cholinergic neurons, these receptors provide a negative feedback mechanism for acetylcholine release. nih.govyoutube.com
When acetylcholine is released into the synaptic cleft, it can bind to these presynaptic M2 autoreceptors. youtube.com The activation of these Gi/o-coupled receptors inhibits further exocytosis of acetylcholine from the nerve terminal. wikipedia.org This feedback inhibition is a critical mechanism for the self-regulation of cholinergic transmission, ensuring that the concentration of acetylcholine in the synapse is tightly controlled. nih.gov
Studies across various forebrain regions, including the cerebral cortex, hippocampus, and striatum, have provided direct anatomical and functional evidence for this role. researchgate.netnih.govfrontiersin.org For instance, double-labeling immunocytochemistry has shown the colocalization of M2 receptors with the vesicular acetylcholine transporter (VAChT), a specific marker for cholinergic terminals, in both the striatum and hippocampus. nih.govresearchgate.net Functionally, the application of M2-selective antagonists has been shown to increase the release of acetylcholine in these regions, confirming their inhibitory role. nih.gov This autoreceptor function is crucial for modulating the cholinergic tone, which in turn affects a wide range of cognitive processes, including attention, learning, and memory. nih.gov
Beyond acting as autoreceptors on cholinergic terminals, M2 receptors also function as presynaptic heteroreceptors on non-cholinergic terminals, such as GABAergic and glutamatergic neurons, where they regulate the release of other neurotransmitters. frontiersin.orgnih.gov
Preclinical Pharmacological Characterization of M1/m2/m4 Muscarinic Agonist 1
In Vitro Receptor Binding Affinity and Selectivity Profile for M4, M1, and M2 mAChRs
Detailed in vitro receptor binding affinity data, typically represented by Ki values, for M1/M2/M4 muscarinic agonist 1 are not widely available in the public domain. Pharmacological characterization of such compounds usually involves competitive binding assays to determine their affinity for specific receptor subtypes. This process helps in understanding the compound's potential for interacting with its targets. The selectivity of a compound is then determined by comparing its affinity across different receptor subtypes. While specific Ki values are not reported, the functional activity data provides an indirect measure of its selectivity profile.
Functional Agonist Activity and Intrinsic Efficacy at M1, M2, and M4 mAChRs
This compound has been identified as a functional agonist at the M1, M2, and M4 muscarinic acetylcholine (B1216132) receptors. medchemexpress.com Its potency, measured by the half-maximal effective concentration (EC50), varies across these receptor subtypes, indicating a degree of functional selectivity. medchemexpress.com
The compound demonstrates the highest potency at the M4 receptor, with a reported EC50 value of 6.5 nM. medchemexpress.com It is also active at the M1 receptor, with an EC50 of 26 nM. medchemexpress.com Its activity at the M2 receptor is comparatively lower, with an EC50 value of 210 nM. medchemexpress.com This profile suggests that the compound is most potent as an M4 receptor agonist, followed by the M1 and then the M2 receptor.
Functional Agonist Activity of this compound
| Receptor Subtype | EC50 (nM) |
|---|---|
| M4 | 6.5 |
| M1 | 26 |
| M2 | 210 |
Comparative Analysis of this compound Against Reference Agonists
Xanomeline (B1663083) is a well-characterized muscarinic agonist with a preference for M1 and M4 receptors. It has been a benchmark compound in the development of treatments for neuropsychiatric disorders. The functional profile of this compound, with its high potency at M4 and M1 receptors, suggests it may share some pharmacological similarities with xanomeline.
Carbachol (B1668302) is a non-selective muscarinic and nicotinic acetylcholine receptor agonist. In preclinical research, it is often used as a standard to assess the functional response of muscarinic receptors. A direct comparison of the intrinsic efficacy of this compound to carbachol would be necessary to determine if it is a full or partial agonist at the M1, M2, and M4 receptor subtypes.
The distinct selectivity profile of this compound, particularly its potent M4 and M1 activity combined with weaker M2 activity, differentiates it from non-selective agonists like carbachol and suggests a potential for a more targeted pharmacological effect.
Neurobiological Effects of M1/m2/m4 Muscarinic Agonist 1 in Preclinical Animal Models
Modulation of Cholinergic Neurotransmission and Synaptic Plasticity
Activation of muscarinic acetylcholine (B1216132) receptors (mAChRs) plays a crucial role in regulating neuronal excitability and synaptic plasticity, which are fundamental processes for learning and memory. nih.gov The M1, M2, and M4 receptor subtypes are of particular interest in this regard. M1 and M4 receptors are highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex. frontiersin.orgfrontiersin.org
In the hippocampus, acetylcholine (ACh) modulates the balance of excitatory and inhibitory neurotransmission, primarily through M1 and M4 receptors, to drive synaptic plasticity. frontiersin.orgfrontiersin.org Studies in animal models have shown that M1 receptor activation facilitates hippocampal memory, in part through its interaction with AMPA receptors. frontiersin.org Furthermore, M1 receptor activation has been demonstrated to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov This enhancement is mediated by postsynaptic M1 receptors. nih.gov Specifically, physiologically relevant levels of ACh can enhance LTP, an effect that is absent in M1 receptor knockout mice. nih.gov
M4 receptors also contribute to the modulation of hippocampal function. While M1 receptors are broadly expressed, M4 receptors have a more specific distribution within the hippocampus. frontiersin.orgfrontiersin.org Both M1 and M4 receptor activation can influence neuronal oscillations and synaptic plasticity, ensuring the proper filtering of information and subsequent changes in downstream brain areas. frontiersin.org The interplay between these receptors is critical for maintaining the appropriate balance of excitatory and inhibitory signals necessary for cognitive processes. frontiersin.org
Influence on Central Dopaminergic Signaling Pathways
A significant aspect of the neurobiological profile of M1/M2/M4 muscarinic agonist 1 is its ability to modulate central dopaminergic signaling, a pathway strongly implicated in psychosis. The M4 receptor, in particular, plays a key role in this regulation. M4 receptors are highly expressed in the striatum, a brain region rich in dopamine (B1211576) receptors, where they are co-expressed on neurons with dopamine D1 receptors. portlandpress.comyoutube.com
Preclinical studies have demonstrated that activation of M4 receptors can inhibit the release of dopamine. portlandpress.comnih.gov This inhibitory effect is believed to underlie the antipsychotic-like properties observed with M4-preferring agonists. nih.govnih.gov For instance, M4 receptor activation has been shown to inhibit D1 dopamine receptor second messengers in the striatum. frontiersin.org This suggests that a dual M1/M4 agonist could help restore abnormal D1 dopamine receptor signaling. frontiersin.org
Furthermore, M1 receptors also exert an influence on dopamine transmission. M1 knockout mice exhibit increased levels of extracellular dopamine in the striatum, indicating an inhibitory role for M1 receptors in controlling subcortical dopaminergic activity. nih.gov The combined action on both M1 and M4 receptors, therefore, presents a multifaceted approach to modulating dopamine pathways, potentially offering a broader therapeutic window for treating psychosis-related symptoms.
Preclinical Assessment of Pro-Cognitive Efficacy
The potential of this compound to enhance cognitive function has been a major focus of preclinical investigation. These studies have utilized various animal models and behavioral paradigms to assess its impact on learning, memory, and related cognitive domains.
Impact on Learning and Memory Paradigms
Activation of M1 and M4 receptors has been consistently linked to improvements in cognitive performance in a variety of preclinical tests. M1 receptor activation, in particular, has been shown to enhance memory consolidation and retrieval in tasks such as object recognition, spatial learning, and fear conditioning. frontiersin.org Agonists targeting M1 and/or M4 receptors have demonstrated the ability to improve cognitive function in rodent models. researchgate.net
For example, M1 and M4 receptor activators have been found to selectively enhance memory in animals that exhibit poor baseline performance. researchgate.net Dual M1/M4 receptor agonists have also been effective in restoring pharmacologically induced and age-related cognitive deficits. researchgate.net The pro-cognitive effects of these agonists are supported by findings that pharmacological blockade or genetic deletion of the M1 receptor leads to significant learning and memory impairments in animal models. frontiersin.org
Interaction with N-methyl-D-aspartate (NMDA) Receptor Signaling
A key mechanism through which M1 receptor activation is thought to enhance cognition is its interaction with the N-methyl-D-aspartate (NMDA) receptor system. NMDA receptors are critical for synaptic plasticity and learning, and their dysfunction is implicated in the cognitive deficits associated with various neuropsychiatric disorders. nih.gov
Preclinical research has shown that M1 receptors can potentiate NMDA receptor signaling in the hippocampus and cortex, brain regions vital for learning and memory. nih.gov This potentiation is believed to contribute to the cognitive-enhancing effects of M1 agonists. In line with this, M1 knockout mice show reduced hippocampal long-term potentiation, a process heavily dependent on NMDA receptor function. nih.gov Furthermore, M1 receptor activation has been shown to increase responses from GluN2B-containing NMDA receptors, which are essential for memory formation. nih.gov
Preclinical Assessment of Antipsychotic-Like Behavioral Effects
In addition to its pro-cognitive effects, this compound has been evaluated for its potential to produce antipsychotic-like effects in preclinical models. These assessments often involve paradigms that measure behaviors analogous to the positive symptoms of psychosis.
Attenuation of Psychostimulant-Induced Hyperlocomotion
A standard preclinical model for assessing potential antipsychotic activity is the attenuation of hyperlocomotion induced by psychostimulants like amphetamine. Activation of M4 receptors has been shown to be particularly effective in this model. nih.govnih.gov
Selective M4 positive allosteric modulators (PAMs) have been demonstrated to dose-dependently reverse amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect that is absent in M4 knockout mice. nih.gov This provides strong evidence for the role of M4 receptor activation in mediating these antipsychotic-like effects. The efficacy of the M1/M4-preferring agonist xanomeline (B1663083) in reducing amphetamine-induced hyperlocomotion is also attributed to its action at the M4 receptor, as this effect is not observed in M4 knockout mice. nih.gov These findings support the development of selective M4 receptor activators as a novel approach for the treatment of psychosis. nih.gov
Reversal of Dopamine-Related Aberrant Phenotypes
Muscarinic agonists with activity at M1, M2, and M4 receptors have demonstrated significant potential in preclinical animal models for reversing behaviors considered analogous to psychosis, which are often induced by dopamine-releasing or dopamine-receptor-stimulating agents. This section details the research findings on the efficacy of these agonists in mitigating such dopamine-related aberrant phenotypes.
The primary focus of preclinical research in this area has been on compounds that show a preference for M1 and M4 receptors, such as xanomeline, which also possesses a notable affinity for M2 receptors. nih.gov The antipsychotic-like effects of such compounds are believed to stem from their ability to modulate dopamine-dependent behaviors. nih.gov Disturbances in the brain's dopamine systems are a cornerstone of the pathophysiology of psychosis. nih.gov
Studies have shown that activation of M4 receptors, particularly those co-localized with D1 dopamine receptors, plays a crucial role in the antipsychotic-like effects of M1/M4-preferring agonists. nih.gov This suggests a mechanism where these muscarinic agonists can functionally counteract the effects of excessive dopamine signaling. nih.gov
Amphetamine-Induced Hyperactivity
A standard preclinical model for assessing antipsychotic potential is the reversal of hyperactivity induced by amphetamine, a drug that increases dopamine levels in the brain. The M1/M4-preferring agonist xanomeline has been shown to dose-dependently attenuate amphetamine-induced hyperactivity in wild-type mice. nih.gov This effect is significantly diminished in mice lacking M4 receptors, and partially attenuated in mice without M1 receptors, indicating that while M4 receptor activation is predominant, M1 receptors also contribute to this effect.
In a key study, the attenuating effect of xanomeline on amphetamine-induced hyperactivity was almost completely absent in mice with a specific deletion of the M4 receptor in D1 dopamine receptor-expressing neurons (D1-M4-KO mice). nih.gov This highlights the critical role of this specific neuronal population in mediating the antipsychotic-like actions of xanomeline. nih.gov
Effect of an M1/M4-Preferring Agonist on Amphetamine-Induced Hyperactivity
| Compound | Animal Model | Key Finding | Primary Receptor(s) Implicated |
|---|---|---|---|
| Xanomeline | Wild-Type Mice | Dose-dependently attenuated amphetamine-induced hyperactivity. nih.gov | M4 (predominantly), M1 nih.gov |
| Xanomeline | M4 Receptor Knockout Mice | No significant attenuation of amphetamine-induced hyperactivity. nih.gov | M4 nih.gov |
| Xanomeline | M1 Receptor Knockout Mice | Partial attenuation of amphetamine-induced hyperactivity. | M1 |
| Xanomeline | D1-M4-KO Mice | The attenuating effect on hyperactivity was almost completely abolished. nih.gov | M4 on D1-expressing neurons nih.gov |
Apomorphine-Induced Stereotypy and Climbing
Apomorphine is a direct dopamine receptor agonist that induces stereotypic behaviors, such as climbing in mice, which are also used to screen for antipsychotic activity. nih.govnih.gov Xanomeline has been demonstrated to inhibit apomorphine-induced climbing in mice. nih.gov
Similar to the findings with amphetamine, the ability of xanomeline to reduce apomorphine-induced climbing was significantly blunted in D1-M4-KO mice. nih.gov This further supports the hypothesis that M4 receptors located on D1-containing neurons are central to the regulation of dopamine-mediated behaviors and the antipsychotic effects of xanomeline. nih.gov
Effect of an M1/M4-Preferring Agonist on Apomorphine-Induced Behaviors
| Compound | Animal Model | Behavioral Measure | Key Finding | Primary Receptor(s) Implicated |
|---|---|---|---|---|
| Xanomeline | Wild-Type Mice | Apomorphine-Induced Climbing | Significantly inhibited climbing behavior. nih.gov | M4 (predominantly) nih.gov |
| Xanomeline | D1-M4-KO Mice | Apomorphine-Induced Climbing | The attenuating effect on climbing was significantly reduced. nih.gov | M4 on D1-expressing neurons nih.gov |
Conditioned Avoidance Response
The conditioned avoidance response (CAR) is another preclinical test sensitive to antipsychotic drugs. M4 positive allosteric modulators have been shown to be effective in the CAR model, suggesting that activation of the M4 receptor can produce antipsychotic-like effects in this paradigm. While specific data for a direct M1/M2/M4 agonist in this model is not detailed in the provided context, the efficacy of M4-selective compounds points to the potential of a mixed agonist.
The collective evidence from these preclinical models indicates that muscarinic agonists with activity at M1 and M4 receptors, and to some extent M2 receptors which also modulate dopamine release, can effectively reverse dopamine-related aberrant phenotypes. wikipedia.org The mechanism for this appears to be heavily reliant on the activation of M4 receptors, particularly those found on D1 receptor-expressing neurons, which provides a direct means of dampening hyperdopaminergic states. nih.gov
Structure Activity Relationship Sar and Chemical Synthesis Methodologies for M1/m2/m4 Agonists
General Principles of Muscarinic Agonist Pharmacophore Design
The classical pharmacophore for muscarinic agonists is derived from the structure of the endogenous ligand, acetylcholine (B1216132) (ACh). This model generally consists of a cationic head, typically a quaternary ammonium (B1175870) or a protonatable tertiary amine, which mimics the trimethylammonium group of ACh. This positively charged group interacts with a conserved aspartate residue in the orthosteric binding pocket of the receptor. nih.govacs.org
Furthermore, the pKa of the amine group is an important consideration. A higher pKa enhances the likelihood of protonation within the central nervous system (CNS), thereby facilitating the mimicry of the quaternary nitrogen of ACh and improving affinity. nih.gov A series of oxadiazole-based tertiary amines have been developed that exemplify these principles, leading to potent and efficacious muscarinic agonists with good CNS penetration. nih.gov
Strategies for Achieving M1, M2, and M4 mAChR Subtype Selectivity
Achieving subtype selectivity among the M1, M2, and M4 receptors is a significant challenge due to the highly conserved nature of the orthosteric binding site across all five muscarinic subtypes. nih.govrepec.org However, subtle differences in the amino acid residues lining this pocket and in the extracellular loops can be exploited to design selective ligands. nih.govpnas.org
One successful strategy has been the development of allosteric modulators . These molecules bind to a topographically distinct site on the receptor, known as an allosteric site, which is generally less conserved than the orthosteric site. nih.govnih.gov This approach has yielded highly selective positive allosteric modulators (PAMs) and allosteric agonists for M1 and M4 receptors. nih.govnih.gov
Another approach involves the creation of bitopic ligands . These are hybrid molecules that simultaneously engage both the orthosteric site and an allosteric site. pnas.orgacs.org This dual interaction can confer a higher degree of subtype selectivity than ligands that target only the orthosteric site. acs.org
Furthermore, subtle modifications to the chemical scaffold of orthosteric agonists can lead to significant changes in subtype selectivity. For example, the introduction of a quaternary methyl group at the 4-position of the piperidine (B6355638) ring in an M1/M4 dual agonist led to a highly selective M4 agonist. nih.gov This highlights that even minor structural alterations can exploit the subtle differences in the binding pockets of the different subtypes. nih.gov
Synthetic Approaches for Multi-Targeted mAChR Agonists
The development of agonists that can simultaneously target multiple muscarinic receptor subtypes, such as dual M1/M4 agonists, requires sophisticated synthetic strategies. These approaches often involve the combination of different pharmacophoric elements and careful control of stereochemistry.
Exploration of Chiral Building Blocks and Stereochemistry in Synthesis
Chirality plays a crucial role in the interaction between a ligand and its receptor. The synthesis of enantiomerically pure compounds is often essential to achieve the desired pharmacological profile, as different enantiomers can have vastly different activities and selectivities. nih.govwikipedia.org
A key strategy in this area is the use of chiral building blocks . These are pre-existing chiral molecules that are incorporated into the synthetic route, providing a stereocontrolled pathway to the final product. nih.govbuchler-gmbh.com For example, a chiral route for the synthesis of selective M1/M4 agonists was developed using key spirocyclic diamine building blocks generated through biocatalysis with transaminases. nih.govnih.gov This approach allows for the efficient and stereoselective synthesis of complex molecular architectures. nih.gov The synthesis of many pharmaceuticals relies on the availability of such chiral intermediates, which can be derived from natural sources like amino acids or carbohydrates in what is known as "chiral pool synthesis." buchler-gmbh.com
The importance of stereochemistry is highlighted by compounds like CI-1017, where the M1-selective agonist activity resides solely in the (R)-enantiomer. nih.gov
Design and Synthesis of Bitopic Ligands
Bitopic ligands are designed to bridge the orthosteric and allosteric binding sites of a receptor, offering a powerful strategy for achieving subtype selectivity and modulating receptor function in novel ways. acs.orgnih.gov The synthesis of these ligands typically involves connecting a known orthosteric pharmacophore to an allosteric modulator via a linker of a specific length. acs.orgnih.gov
For example, bitopic ligands have been synthesized by merging the M1/M4-preferring orthosteric agonist xanomeline (B1663083) with an M1-selective positive allosteric modulator. nih.gov The length of the alkylene chain connecting these two moieties was found to be critical for the resulting pharmacological activity and selectivity. nih.gov Similarly, a series of bitopic ligands for the M1 receptor were created by linking the allosteric moiety BQCAd to various classical orthosteric agonists. acs.org
The synthetic challenge lies in the controlled assembly of these three components—the orthosteric head, the allosteric pharmacophore, and the linker—to achieve the optimal spatial arrangement for simultaneous binding.
Computational Modeling and Structure-Based Drug Design (SBDD) in mAChR Ligand Discovery
Computational modeling and structure-based drug design (SBDD) have become indispensable tools in the discovery and optimization of M1, M2, and M4 muscarinic agonists. These approaches leverage the three-dimensional structural information of the receptors to guide the design of new ligands with improved affinity and selectivity.
The determination of the crystal structures of the M1, M2, M3, and M4 muscarinic receptors has been a major breakthrough, providing detailed insights into the architecture of the orthosteric and allosteric binding sites. nih.govnih.govnih.gov These structures have revealed subtle differences between the subtypes that can be exploited for the design of selective drugs. nih.govnih.gov For instance, comparison of the M1 and M4 receptor structures has highlighted differences that can inform the design of subtype-selective compounds. repec.org
Pharmacophore modeling is used to define the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific receptor. nih.govyoutube.com This information can then be used to screen virtual libraries of compounds to identify potential new hits. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This allows researchers to visualize how a potential drug molecule might interact with the amino acid residues in the binding pocket and to prioritize compounds for synthesis and testing. acs.org For example, structure-guided pharmacophore design followed by docking was used to discover novel M2 receptor agonists. acs.org
Homology modeling is employed when an experimental structure of the target receptor is not available. In this approach, a model of the target receptor is built based on the known structure of a related protein. nih.gov This was done for the M4 receptor using the M2 receptor structure as a template. nih.gov
These computational methods, often used in an iterative cycle with chemical synthesis and biological testing, have significantly accelerated the discovery of novel and selective M1, M2, and M4 muscarinic agonists.
Mechanistic Investigations of M1 and M4 Machr Function in Neurological Disease Models
Role of M1 mAChRs in Cortical and Hippocampal Circuit Dysregulation
The M1 muscarinic acetylcholine (B1216132) receptor is abundantly expressed in the cerebral cortex and hippocampus, regions critical for cognitive functions like learning and memory. nih.govnih.gov Within these areas, M1 receptors are found predominantly on the cell bodies and dendrites of pyramidal neurons, placing them in a key position to modulate glutamatergic neurotransmission, the primary excitatory system in the brain. nih.gov Dysregulation of cholinergic signaling through M1 receptors is a well-established feature of Alzheimer's disease (AD), contributing to the characteristic cognitive decline. nih.gov
In AD, the formation of amyloid plaques may impair the ability of M1 receptors to transmit signals, leading to a state of cholinergic hypofunction even though the receptors themselves may be relatively preserved. nih.govwikipedia.org Mechanistically, M1 receptor activation potentiates the currents of N-methyl-D-aspartate (NMDA) receptors in hippocampal pyramidal cells, a crucial process for synaptic plasticity and memory formation. dovepress.com This suggests that targeting M1 receptors could help ameliorate cognitive deficits by augmenting function in failing glutamatergic synapses. nih.gov
Beyond AD, M1 receptor dysfunction is also implicated in schizophrenia. The M1 receptor is highly expressed in the prefrontal cortex, where, in conjunction with the M4 receptor, it modulates glutamate (B1630785) signaling involved in neuroplasticity. youtube.com Studies have identified a significant deficit in cortical M1 receptors in a subgroup of individuals with schizophrenia, which may contribute to cognitive and psychotic symptoms. youtube.com
Table 1: M1 mAChR Localization and Function in Cortical/Hippocampal Circuits
| Brain Region | Cellular Localization | Key Function | Implicated Disease(s) |
|---|---|---|---|
| Neocortex | Postsynaptic on pyramidal neurons | Modulation of glutamatergic transmission, cognitive processing | Alzheimer's Disease, Schizophrenia |
Role of M4 mAChRs in Striatal Dopamine (B1211576) Homeostasis and Output
The M4 muscarinic acetylcholine receptor is the most prevalent muscarinic subtype in the striatum, a brain region central to motor control, reward, and goal-directed behavior. nih.gov M4 receptors are strategically located to modulate the activity of the striatal output pathways. They are preferentially expressed on the direct pathway spiny projection neurons (dSPNs), which also express D1 dopamine receptors. nih.govfrontiersin.org
Activation of M4 receptors, which couple to Gi proteins, generally exerts an inhibitory effect on neuronal function. nih.govconsensus.app In the striatum, M4 receptor activation has two primary effects on dopamine signaling:
Inhibition of Dopamine Release: M4 receptors can suppress the release of dopamine in the striatum. consensus.app
Antagonism of D1 Receptor Signaling: By inhibiting adenylyl cyclase, M4 receptors functionally oppose the signaling cascade initiated by D1 dopamine receptor activation in dSPNs. nih.govconsensus.app
This inhibitory control is crucial for balancing striatal output. In models of Parkinson's disease (PD), where dopamine depletion leads to motor deficits, blocking M4 receptors has been shown to alleviate symptoms like akinesia. researchgate.net Conversely, enhancing M4 receptor activity is being explored as a therapeutic strategy for conditions characterized by hyperdopaminergic states, such as schizophrenia and L-DOPA-induced dyskinesia. consensus.app M4 receptor activation promotes long-term depression (LTD) at corticostriatal synapses and can block the induction of D1-dependent long-term potentiation (LTP), thereby influencing synaptic plasticity and motor learning. nih.gov
Cholinergic-Dopaminergic System Interplay in Disease Pathophysiology
The intricate balance between the cholinergic and dopaminergic systems, particularly within the striatum, is fundamental for normal motor control, motivation, and cognitive function. nih.gov Disruption of this delicate interplay is a hallmark of several neurological disorders. nih.govfrontiersin.org
In Parkinson's disease, the profound loss of dopaminergic neurons from the substantia nigra leads to a relative overactivity of striatal cholinergic interneurons. nih.govnih.gov This imbalance is thought to be a major contributor to the motor symptoms of PD. frontiersin.org A lack of dopamine-mediated inhibition via D2 receptors on cholinergic interneurons results in excessive acetylcholine (ACh) release. nih.gov This elevated ACh then acts on M1 and M4 receptors on medium spiny neurons, further disrupting the already compromised striatal output. researchgate.netnih.gov For many years, anticholinergic drugs were a primary treatment for PD, underscoring the clinical relevance of this neurotransmitter imbalance. frontiersin.org
In schizophrenia, the interplay is also critical. Hypoactivity of the prefrontal cortex in schizophrenia models can lead to hyperactivity in the hippocampus, which in turn may drive excessive dopamine release in the striatum. youtube.com This cascade is thought to be modulated by both M1 and M4 receptors, suggesting that agonists targeting these receptors could normalize the pathological circuit activity. youtube.com
Dementia with Lewy bodies (DLB) is another condition characterized by severe disruption of both systems, with profound dopamine dysfunction and marked cholinergic pathology contributing to a wide range of symptoms affecting cognition, movement, and autonomic function. wikipedia.org The pathology in PD is also not limited to dopamine; neuronal loss in cholinergic, noradrenergic, and serotonergic systems contributes to the diverse non-motor symptoms of the disease. youtube.com
Insights from Genetic Ablation Studies (e.g., M1 and M4 Knockout Models)
The development of knockout (KO) mouse models, in which the genes for specific receptor subtypes have been deleted, has provided invaluable insights into the precise physiological roles of M1 and M4 receptors.
M4 Knockout (KO) Mice: Mice lacking M4 receptors exhibit significant alterations in motor activity and dopamine sensitivity. pnas.org These mice show increased basal locomotor activity and a greatly enhanced locomotor response to the activation of D1 dopamine receptors. pnas.org This finding provides strong genetic evidence that M4 receptors normally exert an inhibitory influence on D1 receptor-mediated behaviors. pnas.org Studies on M4 KO mice also reveal differences in their response to pharmacological agents depending on the time of day, highlighting the importance of circadian rhythms in drug effects. physoc.org Furthermore, using conditional KO mice that lack M4 receptors specifically on D1-expressing neurons, researchers have confirmed that the anti-parkinsonian effects of M4 antagonists are mediated by this specific neuronal population. researchgate.net
M1 Knockout (KO) Mice: Genetic deletion of the M1 receptor in mouse models of Alzheimer's disease has been shown to increase amyloid pathology, suggesting a neuroprotective or modulatory role for M1 signaling in the processing of amyloid precursor protein. dovepress.com Studies using M1 KO mice have been crucial in dissecting the specific contributions of this receptor to the effects of muscarinic drugs.
M1/M4 Double Knockout Mice: To understand the combined role of these receptors, researchers have used mice lacking both M1 and M4 subtypes. These double KO mice were instrumental in demonstrating that the therapeutic effects of the M1/M4-preferring agonist xanomeline (B1663083), such as its ability to attenuate cocaine-seeking behaviors, are dependent on its action at these two receptors. nih.gov
Table 2: Phenotypes of M1 and M4 Knockout Mice in Neurological Models
| Knockout Model | Key Phenotype / Finding | Implication for Receptor Function |
|---|---|---|
| M4 KO | Increased basal locomotion; enhanced response to D1 agonists. pnas.org | M4 receptors exert inhibitory control over D1-mediated motor activity. |
| M1 KO | Increased amyloid pathology in AD models. dovepress.com | M1 receptor signaling may be protective against amyloidogenesis. |
| M1/M4 Double KO | Muscarinic agonist xanomeline fails to attenuate cocaine discrimination. nih.gov | The anti-addiction potential of xanomeline is mediated through M1 and/or M4 receptors. |
Receptor Desensitization and Downregulation Mechanisms in Response to Agonist Activation
Sustained exposure to an agonist can lead to a decrease in the cellular response, a process known as desensitization, which protects the cell from overstimulation. For muscarinic receptors, this involves several rapid and long-term mechanisms.
Desensitization: A primary mechanism for rapid desensitization is the phosphorylation of the receptor. entokey.com Following agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the cell membrane where they phosphorylate serine and threonine residues on the intracellular domains of the activated receptor. mdpi.com This phosphorylation event promotes the binding of proteins called β-arrestins. The binding of β-arrestin sterically hinders the receptor's ability to couple with its G protein, effectively terminating the downstream signal. entokey.commdpi.com This initial desensitization can occur within minutes and can reduce the potency of an agonist without necessarily reducing its maximal effect. nih.gov
Internalization and Downregulation: Following desensitization, the receptor-arrestin complex often serves as a scaffold for the recruitment of components of the endocytic machinery, leading to the internalization (or sequestration) of the receptor from the cell surface into endosomes. mdpi.comnih.gov This process removes the receptors from the vicinity of the agonist, further contributing to the attenuated response. Inhibition of this endocytosis process can block receptor desensitization. nih.gov
For longer-term regulation, prolonged agonist exposure can lead to downregulation, which is an actual decrease in the total number of receptors in the cell. nih.gov This occurs as internalized receptors are targeted for degradation in lysosomes rather than being recycled back to the plasma membrane. The recovery from downregulation is a much slower process, requiring the synthesis of new receptors. nih.gov
Advanced Research Methodologies for Machr Agonist Evaluation
In Vitro Functional Assays: Radioligand Binding, [35S]GTPγS Binding, Phosphoinositide Hydrolysis, and Cyclic AMP Modulation
In vitro functional assays are fundamental for characterizing the interaction of novel compounds with M1, M2, and M4 muscarinic receptors at the molecular level. These assays provide quantitative data on binding affinity, G-protein activation, and downstream signaling pathways.
Radioligand Binding Assays are utilized to determine the affinity of a test compound for a specific receptor subtype. nih.gov This technique involves the use of a radiolabeled ligand, such as [3H]N-methylscopolamine ([3H]NMS), that binds to the receptor of interest. nih.govnih.gov By competing with the radioligand for binding sites, the unlabeled agonist's affinity (Ki) can be determined. researchgate.net For instance, competition binding assays using [3H]NMS have been employed to characterize the binding of various ligands to M4 receptors expressed in CHO-K1 cells. nih.goveurofinsdiscovery.com Similarly, [3H]QNB has been used as the radioligand for binding assays with wild-type M1 receptors. nih.gov These assays are critical for establishing the initial pharmacological profile of a potential M1/M2/M4 muscarinic agonist.
[35S]GTPγS Binding Assays measure the functional consequence of agonist binding, specifically the activation of G-proteins. M1 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. cuni.czdovepress.com Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the G-protein α-subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation as a measure of agonist efficacy. nih.govnih.gov Studies have used this assay to characterize the G-protein activation induced by muscarinic agonists like carbachol (B1668302) and oxotremorine (B1194727) in brain regions enriched with M2 and M4 receptors. nih.gov Furthermore, pertussis toxin, which uncouples Gi/o proteins from receptors, can be used to isolate Gq/11-mediated signaling, as demonstrated in CHO cells expressing M1 and M3 receptors where [35S]GTPγS binding was only partially inhibited. nih.gov
Phosphoinositide Hydrolysis Assays are specifically used to assess the activation of Gq/11-coupled receptors like the M1 subtype. dovepress.com Activation of M1 receptors stimulates phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). dovepress.comnih.gov The accumulation of inositol phosphates can be measured, providing a direct readout of M1 receptor activation. For example, the muscarinic agonist oxotremorine-M has been shown to produce a concentration-dependent increase in phosphoinositide hydrolysis in bovine cerebral arteries, an effect mediated by M1 receptors. nih.gov
Cyclic AMP (cAMP) Modulation Assays are employed to evaluate the activity of Gi/o-coupled M2 and M4 receptors. patsnap.comnih.gov Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. patsnap.comfrontiersin.org The extent of this reduction serves as a measure of agonist efficacy at M2 and M4 receptors. nih.gov The inhibitory effect of various muscarinic agonists on cAMP formation has been compared in cell lines expressing either M2 or M4 receptors to understand their differential efficacies. nih.gov
| Assay | Receptor Subtype(s) | Principle | Key Findings/Applications |
|---|---|---|---|
| Radioligand Binding | M1, M2, M4 | Measures the affinity of a compound by its ability to displace a radiolabeled ligand from the receptor. nih.gov | Determination of binding affinities (Ki) for novel agonists at M1, M2, and M4 receptors. researchgate.neteurofinsdiscovery.com |
| [35S]GTPγS Binding | M1 (Gq), M2/M4 (Gi/o) | Quantifies G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. nih.govnih.gov | Characterization of agonist-induced G-protein activation for M1, M2, and M4 receptors. nih.govnih.gov |
| Phosphoinositide Hydrolysis | M1 | Measures the accumulation of inositol phosphates following the activation of Gq-coupled M1 receptors and subsequent stimulation of phospholipase C. dovepress.comnih.gov | Demonstration of M1 receptor-mediated increases in phosphoinositide turnover by agonists like oxotremorine-M. nih.gov |
| Cyclic AMP Modulation | M2, M4 | Measures the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels upon activation of Gi/o-coupled M2 and M4 receptors. patsnap.comnih.govfrontiersin.org | Evaluation of the efficacy of agonists at M2 and M4 receptors by quantifying the reduction in cAMP. nih.gov |
High-Throughput Screening and FRET-Based Biosensors for Receptor Profiling
The discovery and optimization of selective M1/M2/M4 muscarinic agonists have been significantly accelerated by the advent of high-throughput screening (HTS) and advanced biophysical techniques like Förster Resonance Energy Transfer (FRET).
High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds to identify potential hits with desired activity at muscarinic receptor subtypes. researchgate.net Cell-based assays are commonly employed in HTS campaigns. For instance, a reporter gene assay has been established for screening human M1 receptor agonists, where ligand binding leads to the activation of a luciferase gene. researchgate.net This method enables the efficient identification of novel agonist scaffolds from extensive compound collections.
FRET-Based Biosensors provide a powerful tool for studying the real-time conformational changes in muscarinic receptors upon agonist binding. nih.govnih.govplos.org These biosensors typically involve labeling the receptor with a pair of fluorescent proteins, a donor (e.g., CFP) and an acceptor (e.g., YFP or FlAsH). nih.govplos.org Agonist-induced conformational changes alter the distance or orientation between the fluorophores, leading to a change in FRET efficiency that can be measured. nih.govfrontiersin.org This technique has been successfully used to develop sensors for the M1 muscarinic receptor, allowing for the detailed characterization of the kinetics and efficacy of both orthosteric and allosteric agonists. nih.govnih.govplos.org
| Methodology | Principle | Application in mAChR Agonist Evaluation |
|---|---|---|
| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries using cell-based or biochemical assays. researchgate.net | Identification of novel M1, M2, or M4 muscarinic agonist "hits" from extensive chemical libraries. researchgate.net |
| FRET-Based Biosensors | Measures conformational changes in a receptor upon ligand binding by detecting changes in energy transfer between two attached fluorophores. nih.govnih.gov | Real-time analysis of agonist-induced receptor activation, providing insights into agonist kinetics and efficacy at M1 receptors. nih.govnih.govplos.org |
In Vivo Neurochemical Measurements: Microdialysis and Neurotransmitter Quantification
Understanding the impact of M1/M2/M4 muscarinic agonists on neurotransmitter systems in the living brain is crucial for predicting their therapeutic effects. In vivo microdialysis is a powerful technique for this purpose. nih.govnih.gov
Microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region of a freely moving animal. nih.govnih.gov The probe is continuously perfused with a physiological solution, and small molecules from the extracellular fluid, including neurotransmitters and their metabolites, diffuse across the membrane into the perfusate. nih.gov The collected samples, called dialysates, are then analyzed using sensitive analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of various neurochemicals. nih.gov
This technique has been instrumental in elucidating the roles of M1 and M2 receptors in modulating striatal dopamine (B1211576) release. nih.gov For example, studies have shown that M1 receptor activation can enhance dopamine release, while M2 receptor activation can inhibit it. nih.gov By administering M1/M2/M4 agonists and monitoring the subsequent changes in neurotransmitter levels in key brain regions like the striatum, prefrontal cortex, and hippocampus, researchers can gain valuable insights into the compound's in vivo mechanism of action. frontiersin.org Dual M1/M4 receptor activation, for instance, has been shown to increase dopamine release in the prefrontal cortex of rodents. frontiersin.org
Electrophysiological Recordings for Assessing Neuronal Activity Modulation
Electrophysiological techniques provide a direct measure of how M1/M2/M4 muscarinic agonists modulate the electrical activity of neurons. These methods can be applied in vitro (brain slices) or in vivo to assess changes in neuronal firing, membrane potential, and synaptic transmission.
In Vitro Electrophysiology in brain slices allows for the detailed examination of a compound's effects on specific neuronal populations and circuits. For instance, whole-cell patch-clamp recordings have revealed that activation of M1 receptors can depolarize hippocampal CA1 pyramidal neurons and increase their input resistance. nih.gov Furthermore, M1 and M4 receptors have been shown to modulate the activity of hippocampal pyramidal neurons. nih.gov Selective M1 allosteric agonists have demonstrated robust electrophysiological effects in rat hippocampal slices. nih.gov
In Vivo Electrophysiology in anesthetized or freely moving animals provides information on how a compound alters neuronal activity within the context of the intact brain. Single-cell recordings have been used to show that hyperactivity of the hippocampus can drive increased dopamine release in the nucleus accumbens, a process potentially influenced by M1 and M4 signaling. youtube.com These recordings are invaluable for understanding the circuit-level effects of muscarinic agonists and how they might translate to behavioral outcomes.
Behavioral Paradigms for Cognitive and Motor Function Assessment in Rodent Models
The ultimate test of a potential therapeutic agent is its ability to produce the desired behavioral effects in relevant animal models. A variety of behavioral paradigms are used to assess the impact of M1/M2/M4 muscarinic agonists on cognitive and motor functions in rodents.
Cognitive Function Assessment:
Learning and Memory: Tasks such as the Morris water maze, contextual and cued fear conditioning, and the novel object recognition test are used to evaluate different aspects of learning and memory. nih.govresearchgate.net For example, M1 allosteric agonists have been shown to enhance the acquisition of hippocampal-dependent cognitive function. nih.gov Similarly, M4 positive allosteric modulators (PAMs) have been found to enhance the acquisition of both contextual and cue-mediated fear conditioning. nih.gov The touchscreen pairwise visual discrimination task is another sophisticated method used to assess associative learning and memory. nih.gov
Executive Function: The Wisconsin Card Sorting Test, adapted for rodents, can assess cognitive flexibility and executive function. nih.gov
Motor Function Assessment:
Locomotor Activity: Open field tests are used to measure general locomotor activity and can reveal hyper- or hypoactivity. M1 and M4 knockout mice, for instance, exhibit hyperactivity. nih.gov
Catalepsy and Motor Control: The bar test is used to assess catalepsy, a state of motor immobility. The anticataleptic effects of muscarinic antagonists have been shown to be dependent on the blockade of M4 signaling. nih.gov
Stereotyped Behaviors: The observation of repetitive behaviors, such as digging and grooming in BTBR mice (an animal model of autism), can be used to assess the effects of compounds on stereotypies. The partial M1 agonist CDD-0102A has been shown to attenuate stereotyped motor behaviors in these mice. acs.org
Psychostimulant-Induced Hyperlocomotion: The ability of a compound to reverse the hyperlocomotion induced by psychostimulants like amphetamine or MK-801 is often used as a preclinical screen for antipsychotic-like activity. nih.govnih.gov
These behavioral paradigms, often used in conjunction with genetic models (e.g., M1 or M4 knockout mice), are essential for validating the therapeutic potential of novel M1/M2/M4 muscarinic agonists. nih.govnih.govnih.gov
| Behavioral Domain | Paradigm | Assesses | Example Finding with M1/M4 Agonists |
|---|---|---|---|
| Cognition | Fear Conditioning | Associative learning and memory | M4 PAMs enhance acquisition of contextual and cued fear conditioning. nih.gov |
| Novel Object Recognition | Recognition memory | M1 receptor activation is important for this cognitive task. researchgate.net | |
| Touchscreen Pairwise Visual Discrimination | Associative learning and memory | M4 PAMs reverse MK-801-induced deficits in this task. nih.gov | |
| Motor Function | Open Field Test | General locomotor activity | M1 and M4 knockout mice show hyperactivity. nih.gov |
| Psychostimulant-Induced Hyperlocomotion | Antipsychotic-like activity | M1 agonists did not reverse amphetamine-induced hyperlocomotion, while M4 PAMs did. nih.govnih.gov | |
| Stereotyped Behavior Models (e.g., BTBR mice) | Repetitive behaviors | A partial M1 agonist attenuated stereotyped digging behavior. acs.org |
Q & A
Q. How do M1/M4-preferring agonists (e.g., NBI-1117568) compare to dual M1/M4 agonists (e.g., ML-007) in modulating cortical circuits?
- Methodological Answer: Use optogenetics-coupled electrophysiology to map prefrontal cortex (PFC) circuit modulation. M4-preferring agonists enhance GABAergic interneuron activity, reducing pyramidal cell hyperactivity. Dual agonists may synergistically improve both positive symptoms (via M4) and cognitive deficits (via M1) .
Q. What translational biomarkers best predict clinical efficacy of M1/M4 agonists in early-phase trials?
- Methodological Answer: Prioritize:
- fMRI BOLD Signal: Correlate PFC activation with working memory tasks.
- CSF ACh Levels: Monitor via microdialysis in preclinical models.
- Peripheral Cytokines: IL-6 reductions may reflect anti-inflammatory M4 effects .
Ethical & Safety Considerations
Q. How are cholinergic adverse events (e.g., hypersalivation) managed in trials of centrally active M1/M4 agonists?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
